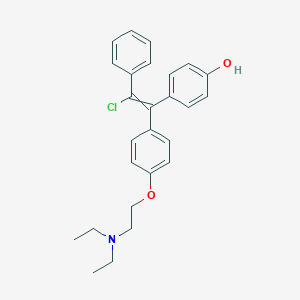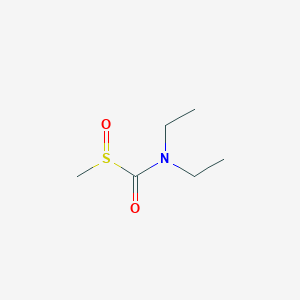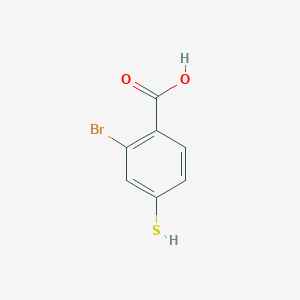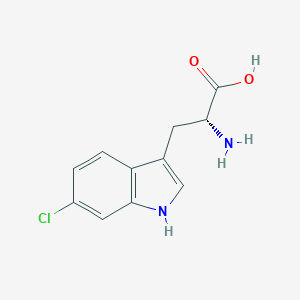
6-Chloro-D-tryptophan
Overview
Description
6-Chloro-D-tryptophan is a derivative of the amino acid tryptophan, synthesized through specific chemical processes. It is known for its applications in various fields of chemistry and biochemistry.
Synthesis Analysis
- The synthesis of 6-Chloro-D-tryptophan involves a multi-step process starting from D-tryptophan. This includes nitration, hydrogenation, and diazotization, followed by a reaction with cuprous chloride (Moriya, Hagio, & Yoneda, 1975).
Molecular Structure Analysis
- The molecular structure of tryptophan derivatives, including 6-Chloro-D-tryptophan, typically features an indole ring. The crystal structures of related compounds show distinct cell dimensions and angles, which may offer insights into the molecular structure of 6-Chloro-D-tryptophan (Takigawa, Ashida, Sasada, & Kakudo, 1966).
Chemical Reactions and Properties
- Enzymatic reactions can also be used to synthesize chloro-L-tryptophans, including 6-chloro-L-tryptophan, showcasing the compound's ability to undergo biocatalytic transformations (Lee & Phillips, 1992).
- Tryptophan halogenases are capable of halogenating tryptophan, including D-tryptophan, to yield chlorinated derivatives like 6-chloro-D-tryptophan. This enzymatic process highlights the chemical reactivity of 6-Chloro-D-tryptophan in biological systems (Zeng & Zhan, 2011).
Scientific Research Applications
-
- Tryptophan derivatives, such as 6-Chloro-D-tryptophan, are produced in the tryptophan metabolic pathway and have high added value .
- They are widely used in the chemical, food, polymer, and pharmaceutical industry and play an important role in treating diseases and improving life .
- Most tryptophan derivatives are synthesized by biosynthesis, which combines metabolic engineering with synthetic biology and system biology .
- The tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms is used to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives .
-
Tryptophan Synthetase Activity Improvement
- Tryptophan synthetase (TSase), which functions as a tetramer, shows excellent performance in the production of non-standard amino acids, histamine, and other biological derivatives .
- A mutant CE protein sequence was fused with the sequence of TSase to explore whether its catalytic activity could be enhanced .
- The whole cell was used for the catalytic reaction. The results showed that after the dCE protein tag was fused to the TrapB subunit, its whole cell catalytic activity increased by 50% .
- The maximum yield was 0.58 g/L, which was almost three times that of the wild-type TSase (0.21 g/L) .
-
- Blood metabolites of the tryptophan pathway, including 6-Chloro-D-tryptophan, have been found to be associated with kidney function and disease .
- A study using a bidirectional Mendelian randomization approach found that lower estimated glomerular filtration rate (eGFR) was related to higher levels of four metabolites: C-glycosyltryptophan, kynurenine, 3-indoxyl sulfate, and indole-3-lactate .
- This suggests that metabolites of the tryptophan pathway are a consequence rather than a cause of reduced eGFR .
- Further research is needed to specifically examine relationships with respect to chronic kidney disease (CKD) progression among patients with existing CKD .
-
Clear Cell Renal Carcinoma Prognosis and Therapy
- Tryptophan metabolism has been widely investigated because it significantly participates in the malignant traits of multiple cancers .
- A study employed the expression levels of 40 tryptophan metabolism-related genes to identify the subtypes of clear cell renal cell carcinoma (ccRCC) and explored the clinical characteristics, prognosis, immune features, and immunotherapy response in the subtypes .
- A model was constructed for the prediction of prognosis based on the differentially expressed genes (DEGs) in the subtypes .
- The constructed 6-gene-based model showed that the high Risk Score was significantly connected to poor overall survival (OS) and advanced tumor stages .
- Increased expression of CYP1B1, KMO, and TDO2 was observed in ccRCC tissues at the translation levels, and an unfavorable prognosis for these patients was also found .
-
- Tryptophan derivatives are involved in the kynurenine pathway (KP), which plays a crucial role in neurology .
- The KP is involved in the neurotoxicity associated with the pathogenesis of several inflammatory brain diseases .
- In one study, 6-Chloro-D-tryptophan was used to inhibit the KP, reducing the neurotoxicity of HIV-infected macrophage supernatants .
-
- Tryptophan catabolism plays a significant role in the immune response .
- Three rate-limiting enzymes of the KP, tryptophan 2,3-dioxygenase (TDO) and indolamine 2,3-dioxygenase (IDO) 1 and 2, have been described in the literature .
- The activation of KP results in the generation of a range of biologically active metabolites like kynurenine (KYN), kynurenic acid (KYNA), or quinolinic acid (QUIN) .
- These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .
properties
IUPAC Name |
(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318983 | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-D-tryptophan | |
CAS RN |
56632-86-1 | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56632-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorotryptophan, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-D-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH7RBH9M8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




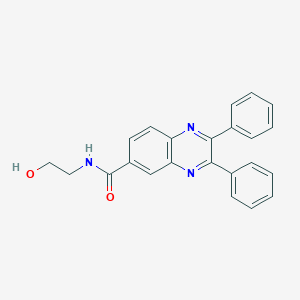
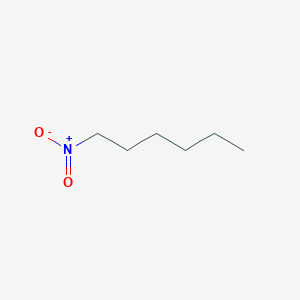

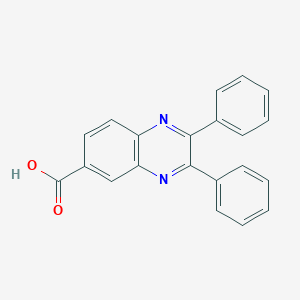
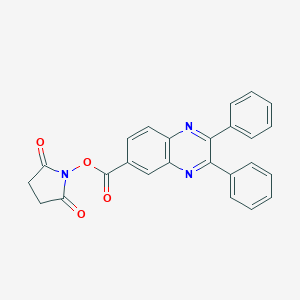
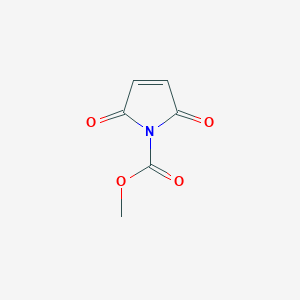
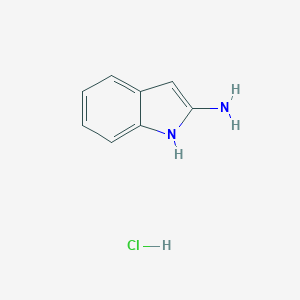
![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
